Phosphanylidyneacetonitrile
CAS No.: 74896-22-3
Cat. No.: VC19354578
Molecular Formula: C2NP
Molecular Weight: 69.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74896-22-3 |
|---|---|
| Molecular Formula | C2NP |
| Molecular Weight | 69.00 g/mol |
| IUPAC Name | 2-phosphanylidyneacetonitrile |
| Standard InChI | InChI=1S/C2NP/c3-1-2-4 |
| Standard InChI Key | ZDTBSGXXDJXYMT-UHFFFAOYSA-N |
| Canonical SMILES | C(#N)C#P |
Introduction
Molecular Structure and Nomenclature
Phosphanylidyneacetonitrile features a linear N≡C–C≡P backbone (Cv symmetry) with bond lengths of 1.159 Å (C≡N) and 1.544 Å (C≡P) . Its IUPAC name, 2-phosphanylidyneacetonitrile, reflects the substitution of a hydrogen atom in acetonitrile (CHCN) with a phosphinidene group (–P≡). Alternative designations include cyanophosphaethyne (common in astrochemistry) and phosphinidyneacetonitrile . The compound’s SMILES notation is C(#N)C#P, and its CAS registry number is 74896-22-3 .
Table 1: Key Structural and Spectral Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | CNP | |
| Molecular weight | 69.00 g/mol | |
| Dipole moment | ~3.4 D | |
| Bond lengths (C≡N / C≡P) | 1.159 Å / 1.544 Å | |
| Rotational constants (Bizzochi 2001) |
Synthesis and Reactivity
Phosphanylidyneacetonitrile is synthesized via gas-phase reactions or solution-phase organophosphorus chemistry:
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Gas-phase route: Reaction of cyanogen azide (N≡C–N) with phosphaethyne (H–C≡P) at 700°C yields N≡C–C≡P and hydrazoic acid (HN) .
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Solution-phase route: Condensation of acetonitrile derivatives with phosphorus trichloride (PCl) under anhydrous conditions .
In organic synthesis, it serves as a precursor for phosphorus ylides. For example, reactions with cis-bicyclo[3.3.0]octane-3,7-dione produce spirocyclic compounds via [3+2] cycloadditions .
Physicochemical Properties
Spectroscopic Features
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Infrared (IR): Key bands include ν(C≡N) at 2252 cm and ν(C≡P) at 1448 cm .
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Rotational spectrum: Detected in the 100–500 GHz range, enabling interstellar identification .
Table 2: Computed Physicochemical Parameters
| Parameter | Value | Method/Source |
|---|---|---|
| XLogP3-AA | 0 | PubChem |
| Hydrogen bond acceptor count | 1 | PubChem |
| Topological polar surface area | 23.8 Ų | PubChem |
Astrophysical Significance
Phosphanylidyneacetonitrile was tentatively detected in the circumstellar envelope of IRC +10216 (CW Leo) via rotational spectroscopy using the IRAM 30m telescope . Its large dipole moment (~3.4 D) facilitates detection in radio astronomy, unlike nonpolar analogs like cyanogen (N≡C–C≡N). The observed rotational transitions matched laboratory data from Bizzochi et al. (2001), though confirmation through additional spectral lines remains pending .
Table 3: Interstellar Detection Parameters
| Parameter | Value | Source |
|---|---|---|
| Transition frequency | 144.2 GHz (J = 5–4) | |
| Column density upper limit | ≤2.4×10 molecules cm |
Future Research Directions
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Synthetic applications: Explore its utility in synthesizing phosphorous-containing heterocycles.
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Astrochemical surveys: Target dense molecular clouds (e.g., TMC-1) for confirmatory detections using ALMA or JWST .
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Computational studies: Refine dipole moment calculations and reaction pathways under interstellar conditions .
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